13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),9,11-tetraen-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require refluxing in ethanol to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and analgesic properties.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other tricyclic structures with varying substituents. For example:
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes .
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one . These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C18H16N4O4S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one |
InChI |
InChI=1S/C18H16N4O4S/c1-9-7-10(8-26-2)13-14-15(27-18(13)19-9)17(23)21-16(20-14)11-5-3-4-6-12(11)22(24)25/h3-7,16,20H,8H2,1-2H3,(H,21,23) |
InChI Key |
CKJKBVUDDCIBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4[N+](=O)[O-])SC2=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.